molecular formula C25H32N4O3 B13370488 Methyl 4-(4-hydroxy-1-piperidinyl)-8-isopropyl-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate

Methyl 4-(4-hydroxy-1-piperidinyl)-8-isopropyl-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate

Cat. No.: B13370488
M. Wt: 436.5 g/mol
InChI Key: IHDYEWINIYBTJC-KNTRCKAVSA-N
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Description

Methyl 4-(4-hydroxy-1-piperidinyl)-8-isopropyl-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an isopropyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxy-1-piperidinyl)-8-isopropyl-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the isopropyl and phenyl groups. The final step involves the formation of the pyrimido[4,5-d]azocine ring system and the esterification to form the carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxy-1-piperidinyl)-8-isopropyl-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can introduce new functional groups into the piperidine ring.

Scientific Research Applications

Methyl 4-(4-hydroxy-1-piperidinyl)-8-isopropyl-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and other functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-hydroxy-1-piperidinyl)-8-isopropyl-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate: Similar in structure but with different substituents.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A related compound with a simpler structure and different applications.

Uniqueness

The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its combination of functional groups and ring systems makes it a versatile compound in scientific research.

Properties

Molecular Formula

C25H32N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

methyl (6E)-4-(4-hydroxypiperidin-1-yl)-2-phenyl-8-propan-2-yl-9,10-dihydro-5H-pyrimido[4,5-d]azocine-6-carboxylate

InChI

InChI=1S/C25H32N4O3/c1-17(2)29-14-11-22-21(15-19(16-29)25(31)32-3)24(28-12-9-20(30)10-13-28)27-23(26-22)18-7-5-4-6-8-18/h4-8,16-17,20,30H,9-15H2,1-3H3/b19-16+

InChI Key

IHDYEWINIYBTJC-KNTRCKAVSA-N

Isomeric SMILES

CC(C)N/1CCC2=C(C/C(=C1)/C(=O)OC)C(=NC(=N2)C3=CC=CC=C3)N4CCC(CC4)O

Canonical SMILES

CC(C)N1CCC2=C(CC(=C1)C(=O)OC)C(=NC(=N2)C3=CC=CC=C3)N4CCC(CC4)O

Origin of Product

United States

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